molecular formula C22H21FN2O5 B2968151 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one CAS No. 898420-94-5

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Cat. No.: B2968151
CAS No.: 898420-94-5
M. Wt: 412.417
InChI Key: RIPHDHWMTNAYTM-UHFFFAOYSA-N
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Description

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyran-4-one core, substituted with a 3-fluorophenyl group and a furan-2-carbonyl piperazine moiety. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological systems in a variety of ways depending on its structure and the presence of the various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran-4-one core, followed by the introduction of the 3-fluorophenyl group through a nucleophilic substitution reaction. The furan-2-carbonyl piperazine moiety is then attached via a coupling reaction, often using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-chlorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
  • 5-[(3-bromophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one
  • 5-[(3-methylphenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one

Uniqueness

The uniqueness of 5-[(3-fluorophenyl)methoxy]-2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-4H-pyran-4-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and alter its interaction with biological targets compared to its analogs.

Properties

IUPAC Name

5-[(3-fluorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5/c23-17-4-1-3-16(11-17)14-30-21-15-29-18(12-19(21)26)13-24-6-8-25(9-7-24)22(27)20-5-2-10-28-20/h1-5,10-12,15H,6-9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPHDHWMTNAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC(=CC=C3)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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